5-(1H-Imidazol-1-yl)-2-furaldehyde is a compound featuring both an imidazole and a furan moiety, which contributes to its potential biological activity. This compound is of interest in medicinal chemistry due to its structural characteristics that may facilitate interactions with biological targets.
This compound falls under the category of heterocyclic organic compounds, specifically classified as an imidazole derivative. Imidazoles are five-membered aromatic rings containing two nitrogen atoms, while furaldehyde is derived from furan, a five-membered ring containing oxygen. The combination of these two structures suggests potential applications in pharmaceuticals, particularly in the development of new therapeutic agents.
The synthesis of 5-(1H-Imidazol-1-yl)-2-furaldehyde can be achieved through various methods, including:
The molecular structure of 5-(1H-Imidazol-1-yl)-2-furaldehyde can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to confirm the structure:
5-(1H-Imidazol-1-yl)-2-furaldehyde can undergo various chemical reactions due to its functional groups:
The mechanism of action for 5-(1H-Imidazol-1-yl)-2-furaldehyde in biological systems may involve:
Studies using computational chemistry methods (e.g., Density Functional Theory) can provide insights into the electronic structure and reactivity patterns of this compound.
5-(1H-Imidazol-1-yl)-2-furaldehyde has potential applications in various fields:
Imidazole-furan hybrid architectures represent a strategically significant class of bifunctional heterocycles in modern antimicrobial drug design. The fusion of imidazole (a five-membered ring with two nitrogen atoms) and furan (a five-membered oxygen-containing heterocycle) creates a conjugated system with enhanced electronic properties. This conjugation enables π-electron delocalization across both rings, improving binding affinity to microbial targets through π-π stacking, hydrogen bonding, and van der Waals interactions [3]. The furan ring’s oxygen atom acts as a hydrogen bond acceptor, while imidazole’s sp²-hybridized nitrogen serves as both hydrogen bond donor and acceptor—a dual functionality critical for interacting with bacterial enzymes and DNA [10].
Laboratory evolution studies demonstrate that such hybrid structures delay resistance development in ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter spp.). For instance, novel furan-imidazole hybrids exhibit 4–64-fold lower resistance emergence rates compared to monofunctional antibiotics after 60 days of pathogen exposure, attributed to their multi-target mechanisms [7]. This structural complexity forces pathogens to develop concurrent mutations in multiple genes—a statistically improbable event—thereby extending drug efficacy.
Compound | Molecular Formula | Key Functional Groups | LogP | H-Bond Acceptors | Aromatic System |
---|---|---|---|---|---|
5-(1H-Imidazol-1-yl)-2-furaldehyde | C₈H₆N₂O₂ | Aldehyde, Imidazole N | 0.60 | 4 | Bicyclic Conjugation |
5-(1H-Imidazol-1-ylmethyl)-2-furoic acid | C₉H₈N₂O₃ | Carboxylic acid, Imidazole | 0.92 | 5 | Partially Conjugated |
4-(1H-Imidazol-1-yl)benzaldehyde | C₁₀H₈N₂O | Aldehyde, Phenyl linker | 1.85 | 3 | Non-fused |
5-(1H-Imidazol-1-yl)-2-furaldehyde (CAS 133531-41-6) serves as a versatile pharmacophore in antimicrobial hybrids due to three key features:
Notably, derivatives like 5-(1H-imidazol-1-ylmethyl)furan-2-carboxylic acid replace the aldehyde with a carboxylic acid, shifting activity toward Pseudomonas aeruginosa through enhanced metal coordination in metallo-β-lactamases [5]. This tunability makes 5-(1H-Imidazol-1-yl)-2-furaldehyde a cornerstone for structure-activity relationship (SAR) optimization.
ESKAPE pathogens represent a critical threat due to their rapid development of multidrug resistance (MDR). Recent data indicates 47% of Enterococcus faecium isolates are vancomycin-resistant (VRE), while >50% of S. aureus infections in Asia involve MRSA strains [4]. Resistance mechanisms include:
Alarmingly, 88.3% of ESKAPE pathogens develop resistance to newly developed antibiotics within 60 days in vitro [7]. This underscores the inadequacy of conventional scaffolds and necessitates heterocyclic hybrids like 5-(1H-Imidazol-1-yl)-2-furaldehyde, which exhibit novel mechanisms:
Table 2: Activity of Imidazole-Furan Hybrids Against ESKAPE Pathogens
Pathogen | Resistance Profile | Hybrid Compound | MIC (µg/mL) | Mechanism |
---|---|---|---|---|
Acinetobacter baumannii | Carbapenem-resistant (XDR) | 5-(1H-Imidazol-1-yl)-2-furaldehyde hydrazone | 8–16 | Cell wall synthesis inhibition |
Klebsiella pneumoniae | ESBL-producing | 5-Nitro-2-furaldehyde-imidazole conjugate | 4–8 | DNA gyrase binding |
Pseudomonas aeruginosa | MDR (MexAB-OprM+) | 5-(Imidazol-1-ylmethyl)furan-2-carboxylic acid | 32–64 | Metallo-β-lactamase inhibition |
Staphylococcus aureus | MRSA | 2-(Furan-2-yl)-4,5-diphenyl-1H-imidazole | 2–4 | PBP2a inhibition |
Table 3: Resistance Development Metrics for Antibiotics vs. Hybrid Scaffolds
Compound Class | Avg. Resistance Emergence (Days) | Mutation Frequency (Mutations/10⁹ cells) | Mobile Resistance Gene Prevalence |
---|---|---|---|
Traditional β-Lactams | 14–21 | 5.8 × 10⁻⁷ | 78% (Clinical isolates) |
Fluoroquinolones | 21–35 | 2.3 × 10⁻⁷ | 64% (Gut microbiome) |
Imidazole-Furan Hybrids | 45–60 | ≤1.1 × 10⁻⁸ | <15% (All reservoirs) |
The low prevalence of mobile resistance genes against imidazole-furan hybrids (<15% across clinical/environmental reservoirs) highlights their potential as sustainable therapies [7]. Future design must prioritize narrow-spectrum agents targeting high-risk clones (e.g., K. pneumoniae ST258) to minimize collateral damage to commensal flora.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1